Ethyl (5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Description
Ethyl (5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
Synthesis of Nitrogen-Bridged Purine-like C-Nucleosides : Ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate is utilized in the synthesis of nitrogen-bridged purine-like C-nucleosides. This demonstrates the compound's role in complex organic synthesis, particularly in creating nucleoside analogues with potential biological activities (Khadem, Kawai, & Swartz, 1989).
Formation of 5-Acylisothiazoles : The compound is involved in the synthesis of 5-acylisothiazoles from furans. This process highlights its usefulness in generating heterocyclic compounds, which are significant in pharmaceutical research (Guillard et al., 2001).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This synthesis process underscores the compound's role in the creation of structurally diverse heterocyclic compounds, which are essential in the search for new therapeutic agents (Mohamed, 2021).
Application in Anticancer Research
- Potential Anticancer Agents : The compound is utilized in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are explored as potential anticancer agents. This signifies its importance in medicinal chemistry, especially in oncology research (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Properties
IUPAC Name |
ethyl N-[5-(2-ethylsulfanylbenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-24-18(23)20-17-19-13-9-10-21(11-15(13)26-17)16(22)12-7-5-6-8-14(12)25-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLSTCJIJBELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC=C3SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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